REACTION_CXSMILES
|
O1[C:10]2[C:5](=[CH:6]C=CC=2)[CH2:4]CC1.COCOC1C(C)=C2C(=C(C)C=1C)OC(CCN1CCNCC1)(C)CC2.[C:37]1(=[O:52])[N:41]([O:42][CH2:43][C:44]([OH:46])=[O:45])[C:40](=[O:47])[C:39]2=[CH:48][CH:49]=[CH:50][CH:51]=[C:38]12.ON1C(=O)CCC1=O.C1(N=C=NC2CCCCC2)CCCCC1>ClCCl.CO.CCOC(C)=O>[C:40]1(=[O:47])[N:41]([O:42][CH2:43][C:44]([O:46][C:5]([CH3:10])([CH3:6])[CH3:4])=[O:45])[C:37](=[O:52])[C:38]2=[CH:51][CH:50]=[CH:49][CH:48]=[C:39]12 |f:6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCCC2=CC=CC=C12
|
Name
|
compound 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOC=1C(=C2CCC(OC2=C(C1C)C)(C)CCN1CCNCC1)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1OCC(=O)O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
MeOH EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature until the formation of a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The white solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform (100 ml)
|
Type
|
WASH
|
Details
|
the solution was washed by saturated NaHCO3 (100 ml) and H2O (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a yellow glass
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1OCC(=O)OC(C)(C)C)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 143.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |